molecular formula C26H20N2O2 B1139533 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one,  2-Diphenylacetyl-indan-1,3-dione-1-(2-pr CAS No. 101611-80-7

2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr

Katalognummer: B1139533
CAS-Nummer: 101611-80-7
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: DZDKTKPIBKYPSR-ZBJQCLPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one: and 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone are complex organic compounds with significant applications in various fields of scientific research. These compounds are characterized by their intricate molecular structures, which include indanone and hydrazone moieties, making them interesting subjects for chemical synthesis and analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one typically involves the following steps:

    Formation of Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Diphenylacetyl Group: The diphenylacetyl group is introduced via a nucleophilic acyl substitution reaction, where diphenylacetic acid chloride reacts with the indanone core.

    Hydrazone Formation: The final step involves the reaction of the diphenylacetyl-indanone with hydrazine derivatives to form the hydrazone linkage. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, where nucleophiles such as amines or thiols replace the hydrazone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under mild acidic or basic conditions

Major Products

    Oxidation Products: Oxo derivatives

    Reduction Products: Alcohols

    Substitution Products: Various substituted hydrazones

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, these compounds can serve as probes or inhibitors in enzymatic studies. Their ability to interact with biological macromolecules makes them useful in the investigation of biochemical pathways.

Medicine

Medically, these compounds have potential applications as therapeutic agents. Their structural features allow them to interact with specific biological targets, making them candidates for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, these compounds can be used in the production of specialty chemicals and materials. Their stability and reactivity make them suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of these compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the diphenylacetyl group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Diphenylacetyl-indan-1,3-dione
  • 3-(2-Propenylidene-hydrazono)indan-1-one
  • Diphenylacetyl-hydrazone derivatives

Uniqueness

Compared to similar compounds, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one stands out due to its dual functional groups (indanone and hydrazone), which confer unique reactivity and binding properties. This makes it particularly versatile in both synthetic and biological applications.

By understanding the synthesis, reactions, and applications of these compounds, researchers can better exploit their potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

101611-80-7

Molekularformel

C26H20N2O2

Molekulargewicht

392.4 g/mol

IUPAC-Name

(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one

InChI

InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+

InChI-Schlüssel

DZDKTKPIBKYPSR-ZBJQCLPLSA-N

Isomerische SMILES

C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.